

Application Notes and Protocols: Jobosic Acid as a Chemical Probe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Jobosic acid*

Cat. No.: B15580925

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jobosic acid, systematically named (2,5)-dimethyltetradecanoic acid, is a recently identified saturated fatty acid isolated from the marine cyanobacterium SAJ44. It has emerged as a promising chemical probe and a potential therapeutic lead due to its selective inhibitory activity against two key targets of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This document provides detailed application notes and protocols for the use of **Jobosic acid** as a chemical probe in SARS-CoV-2 research, summarizing its biological activities and providing methodologies for its study.

Biological Activity and Data Presentation

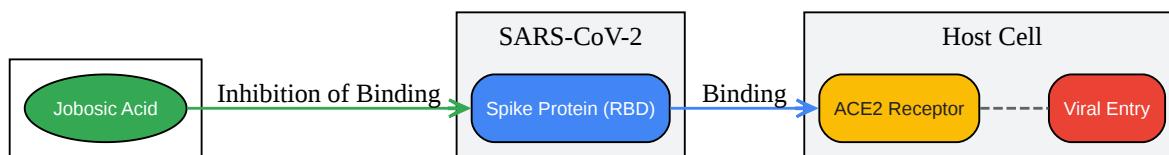
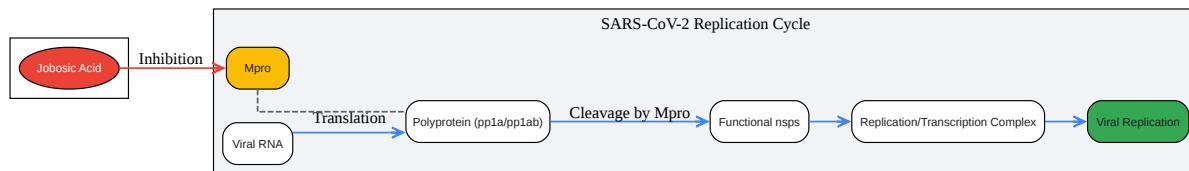
Jobosic acid has been demonstrated to be a dual inhibitor of SARS-CoV-2, targeting both the main protease (Mpro), essential for viral replication, and the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2), which is critical for viral entry into host cells.^{[1][2][3]} The inhibitory activities of **Jobosic acid** are summarized in the tables below.

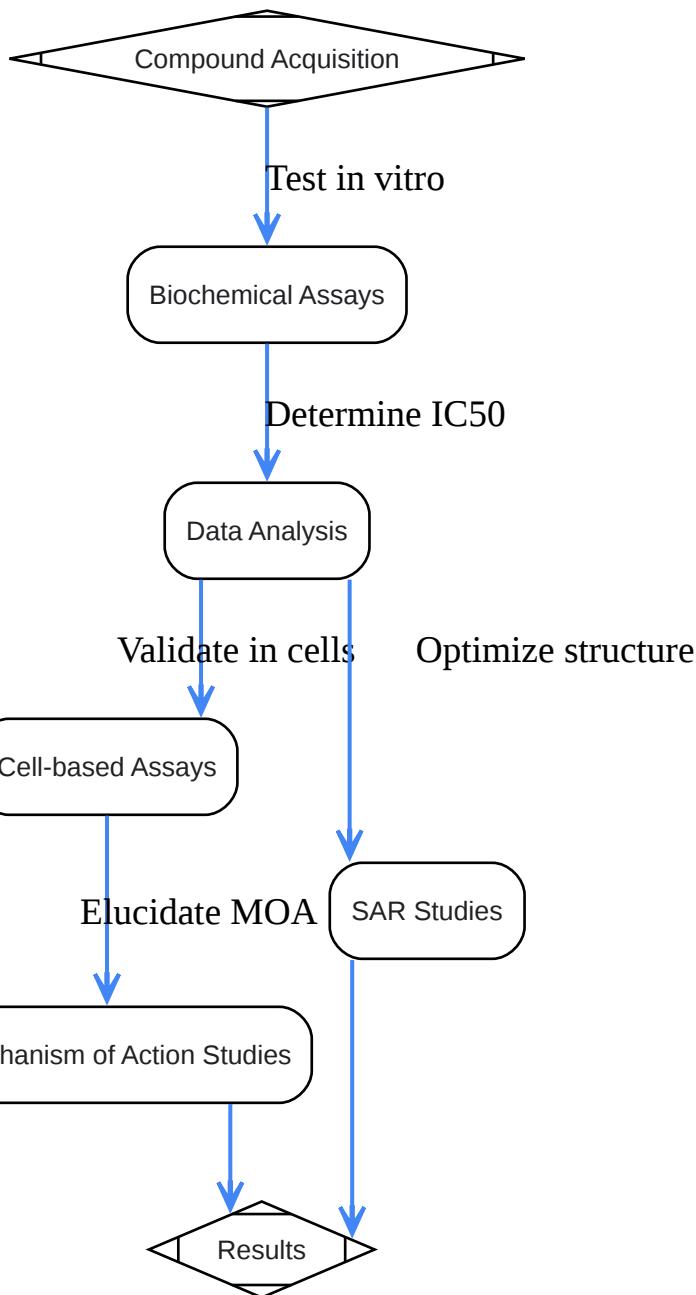
Table 1: Inhibitory Activity of Jobosic Acid against SARS-CoV-2 Main Protease (Mpro)

Target	IC50 (μM)
SARS-CoV-2 Mpro	2.5

Table 2: Inhibitory Activity of Jobosic Acid against Spike-RBD/ACE2 Interaction for Various SARS-CoV-2 Variants

SARS-CoV-2 Variant	Spike-RBD/ACE2 Interaction IC50 (μM)
Wild-Type	5.0
Omicron	7.5



Data presented in the tables are based on in vitro biochemical assays.


Signaling Pathways and Experimental Workflows

The inhibitory action of **Jobosic acid** impacts critical pathways in the SARS-CoV-2 life cycle. Understanding these pathways is essential for designing experiments and interpreting results.

SARS-CoV-2 Main Protease (Mpro) Inhibition

Jobosic acid inhibits the enzymatic activity of Mpro, a cysteine protease that cleaves the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps). This proteolytic processing is a crucial step in the formation of the viral replication and transcription complex. Inhibition of Mpro by **Jobosic acid** disrupts this process, thereby blocking viral replication.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of angiotensin-converting enzyme-2 (ACE2) and SARS-CoV-2 spike receptor-binding domain (RBD): a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Interactions between Human ACE2 and Spike RBD of SARS-CoV-2 Variants of Concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Jobosic Acid as a Chemical Probe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580925#use-of-jobosic-acid-as-a-chemical-probe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com